(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one
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Overview
Description
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl and phenyl groups. The final step involves the formation of the (Z)-2-butenedioate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the ketone group can produce alcohols .
Scientific Research Applications
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-hydroxyphenyl)-1-propanone
- 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
- 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone
Uniqueness
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) is unique due to its specific combination of functional groups and stereochemistry. The presence of the piperidine ring and the (Z)-2-butenedioate salt form contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
78693-86-4 |
---|---|
Molecular Formula |
C26H31NO6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H27NO2.C4H4O4/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19;5-3(6)1-2-4(7)8/h3-10,15,17,24H,11-14,16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m1./s1 |
InChI Key |
TWYLONQMNDTRBI-ONVLZAERSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC1CN(CCC1C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 88329 LY 88329, cis(+)-isomer29 LY 88329, cis(-)-isomer LY 88329, cis-(+-)-isomer LY-88329 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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